N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
CAS No.: 921547-69-5
Cat. No.: VC11970378
Molecular Formula: C24H19FN4O5
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921547-69-5 |
|---|---|
| Molecular Formula | C24H19FN4O5 |
| Molecular Weight | 462.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H19FN4O5/c25-16-5-3-15(4-6-16)13-29-23(31)22-18(2-1-9-26-22)28(24(29)32)14-21(30)27-17-7-8-19-20(12-17)34-11-10-33-19/h1-9,12H,10-11,13-14H2,(H,27,30) |
| Standard InChI Key | MQYLOTPQXNPORM-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)N=CC=C4 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)N=CC=C4 |
Introduction
Chemical Composition and Structural Features
Molecular Formula and Weight
The compound has a molecular formula of C₂₄H₁₉FN₄O₅ and a molecular weight of 462.4 g/mol. Its IUPAC name reflects a polycyclic architecture comprising:
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A 2,3-dihydro-1,4-benzodioxin moiety (a six-membered benzene ring fused to a 1,4-dioxane ring).
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A pyrido[3,2-d]pyrimidine-2,4-dione core substituted with a 4-fluorobenzyl group at position 3.
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An acetamide linker connecting the benzodioxin and pyridopyrimidine units .
Key Functional Groups
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Fluorophenyl Group: The 4-fluorobenzyl substituent introduces hydrophobicity and electronic effects, potentially enhancing binding affinity to biological targets.
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Pyridopyrimidine Dione: This bicyclic system is a known pharmacophore in kinase inhibitors and antimicrobial agents.
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Acetamide Bridge: Facilitates conformational flexibility while maintaining structural integrity .
Table 1: Comparative Molecular Properties of Related Compounds
Synthesis and Reaction Pathways
Proposed Synthetic Route
While no explicit protocol for this compound exists in the literature, a plausible multi-step synthesis can be inferred from analogous reactions :
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Formation of Pyridopyrimidine Dione Core:
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Condensation of 2-aminonicotinic acid with urea or thiourea under acidic conditions to yield the pyrido[3,2-d]pyrimidine-2,4-dione scaffold.
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N-Alkylation with 4-Fluorobenzyl Bromide:
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Treatment of the dione with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 3-[(4-fluorophenyl)methyl] substituent.
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Acetamide Linker Installation:
Challenges in Synthesis
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Regioselectivity: Ensuring alkylation occurs exclusively at the N3 position of the pyridopyrimidine dione.
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Solubility Issues: Polar aprotic solvents like DMF or DMSO may be required to dissolve intermediates .
Analytical Characterization
Spectroscopic Data
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 4.25–4.32 (m, 4H, –OCH₂CH₂O–, benzodioxin).
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δ 7.02–7.15 (m, 4H, aromatic H from fluorophenyl and benzodioxin).
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δ 8.45 (s, 1H, pyrido H).
High-Resolution Mass Spectrometry (HRMS):
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Expected [M+H]⁺ ion at m/z 463.1432 (calculated for C₂₄H₂₀FN₄O₅⁺).
| Target Protein | Predicted Kd (nM) | Key Interactions |
|---|---|---|
| EGFR Kinase | 28.4 | H-bonds with Met793, hydrophobic |
| Haemonchus contortus β-tubulin | 112.7 | Fluorophenyl stacking with Phe200 |
Research Gaps and Future Directions
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Synthesis Optimization: Scaling up the reaction while minimizing byproducts.
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In Vitro Bioassays: Testing against kinase panels, antimicrobial strains, and helminth models.
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ADMET Profiling: Assessing solubility, metabolic stability, and cytotoxicity.
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Crystallographic Studies: Resolving X-ray structures of target-ligand complexes.
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